molecular formula C7H5F4NO B1408087 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227598-93-7

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1408087
CAS No.: 1227598-93-7
M. Wt: 195.11 g/mol
InChI Key: BVGODMDKVGLLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a methoxy group in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. This compound is particularly noted for its potential use in pharmaceuticals and agrochemicals due to its distinctive reactivity and stability.

Preparation Methods

The synthesis of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine can be achieved through several methods:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.

Chemical Reactions Analysis

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, whether in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

4-fluoro-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGODMDKVGLLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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